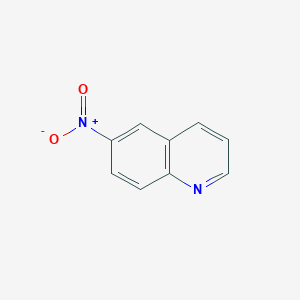

6-Nitroquinoline

概要

説明

6-Nitroquinoline is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science .

準備方法

Synthetic Routes and Reaction Conditions

6-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the quinoline ring .

Another method involves the use of transition metal-catalyzed reactions. For example, copper-catalyzed nitration using copper salts and a suitable ligand can be employed to achieve the desired product. This method is advantageous due to its mild reaction conditions and high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

化学反応の分析

Types of Reactions

6-Nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Cyanide ions, dimethyl sulfoxide as solvent.

Addition: Nucleophiles such as azomethine ylides, Mannich bases

Major Products

Reduction: 6-Aminoquinoline.

Substitution: 6-Cyanoquinoline.

Addition: Pyrroloquinoline derivatives

科学的研究の応用

Fluorescent Probes for Hypoxia Detection

One of the primary applications of 6-nitroquinoline is its use as a substrate in the development of fluorescent probes for detecting hypoxic conditions in biological systems. Under hypoxic conditions, this compound can be enzymatically converted into 6-aminoquinoline, a fluorescent compound. This conversion is facilitated by the xanthine/xanthine oxidase enzyme system, which selectively reduces the nitro group of this compound to an amino group under low oxygen conditions.

Key Findings

- Enzymatic Conversion : The conversion process has been shown to produce a significant increase in fluorescence (up to 12-fold) when incubated under hypoxic conditions compared to aerobic conditions .

- Applications : The resulting 6-aminoquinoline can be utilized as a fluorescent reporter in various applications, including tumor hypoxia studies and profiling one-electron reductases in cell cultures .

Drug Development

This compound and its derivatives have been explored for their potential as therapeutic agents. The ability to modify its structure allows for the development of compounds with diverse biological activities.

Therapeutic Potential

- Anticancer Agents : The hypoxia-selective properties make this compound derivatives promising candidates for anticancer drugs that target tumor cells specifically under low oxygen conditions .

- Broad-Spectrum Activity : Quinoline derivatives are known to exhibit activity against various pathogens, including bacteria and viruses, which positions them as potential candidates for new antimicrobial agents .

Nanomaterial-Assisted Synthesis

Recent studies have demonstrated the utility of nanomaterials in enhancing the synthesis of quinoline derivatives, including this compound. The incorporation of silica-functionalized magnetic nanoparticles has shown significant improvements in reaction yields and reduction in reaction times.

Synthesis Efficiency

- Yield Improvements : The use of silica-functionalized magnetite nanoparticles has been reported to double the yield of reactions involving 2-methyl-6-nitroquinoline synthesis from 47% to 81% .

- Mechanistic Insights : The mechanism involves stabilization of unstable intermediates on the acidic surfaces of the nanoparticles, allowing for more efficient catalytic processes .

Table 1: Summary of Key Studies on this compound Applications

作用機序

The mechanism of action of 6-nitroquinoline involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the quinoline ring towards nucleophilic attack. This leads to the formation of various intermediates, such as Meisenheimer complexes, which further react to form the final products .

類似化合物との比較

Similar Compounds

8-Nitroquinoline: Similar to 6-nitroquinoline but with the nitro group at the eighth position.

5-Nitroisoquinoline: An isoquinoline derivative with a nitro group at the fifth position.

6-Methylquinoline: A quinoline derivative with a methyl group at the sixth position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitroquinoline derivatives. Its position-specific reactivity makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

生物活性

6-Nitroquinoline (6-NQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic effects, particularly in cancer treatment and as an antibacterial agent. Its structure allows it to participate in various biochemical reactions, making it a candidate for drug development.

Biological Activities

The biological activities of 6-NQ include:

- Anticancer Activity : Studies have shown that 6-NQ and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, 6-Bromo-5-nitroquinoline, a derivative of 6-NQ, demonstrated significant antiproliferative activity against human cervical cancer cells (HeLa) and rat glioblastoma cells (C6) .

- Antimicrobial Properties : Quinoline derivatives, including 6-NQ, have been explored for their antimicrobial effects. They show activity against bacteria and fungi, which is essential for developing new antibiotics .

- Fluorescent Probes : The enzymatic conversion of 6-NQ under hypoxic conditions leads to the formation of fluorescent compounds like 6-aminoquinoline. This property can be exploited for imaging hypoxic tumor cells .

The mechanisms through which 6-NQ exerts its biological effects include:

- Apoptosis Induction : Certain derivatives of quinoline induce apoptosis in cancer cells by activating specific signaling pathways .

- Enzymatic Reduction : The reduction of the nitro group in 6-NQ by enzymes such as xanthine oxidase leads to the formation of reactive metabolites that can target hypoxic cells selectively .

- Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Activity : A study evaluated various quinoline derivatives, including 6-NQ, against several cancer cell lines. It was found that certain modifications increased cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics like 5-fluorouracil .

- Fluorescent Imaging : Research conducted on the hypoxic metabolism of 6-NQ revealed its potential as a fluorescent probe for detecting hypoxic regions in tumors. The conversion to 6-aminoquinoline under low oxygen conditions highlights its applicability in targeted drug delivery systems .

- Antimicrobial Efficacy : A series of tests on different quinoline derivatives showed promising results against resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

特性

IUPAC Name |

6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHPLBXIVNQFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020984 | |

| Record name | 6-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Aldrich MSDS] | |

| Record name | 6-Nitroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 6-Nitroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-50-3 | |

| Record name | 6-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7033583N3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-Nitroquinoline?

A1: The molecular formula of this compound is C9H6N2O2, and its molecular weight is 174.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. These include:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. [] * IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compound, such as nitro (NO2) and aromatic C=C bonds. [, , ]* Mass Spectrometry: Techniques like FAB-MS are useful in determining the molecular weight and fragmentation patterns of the compound. []

Q3: How does this compound behave in nucleophilic aromatic substitution reactions?

A4: The nitro group in this compound activates the molecule towards nucleophilic aromatic substitution of hydrogen (SNArH). This reactivity is particularly pronounced at the 5-position of the quinoline ring. [, ]

Q4: Can you provide an example of SNArH reaction with this compound?

A5: this compound reacts with potassium cyanide in DMSO, with or without methyl cyanoacetate, to yield 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile as main products. This reaction proceeds through a Meisenheimer complex intermediate. []

Q5: How can this compound be used as a starting material for the synthesis of other heterocycles?

A6: this compound can be used as a building block for various heterocyclic systems:* Fused Carbazoles: Reaction with aryl Grignard reagents, followed by palladium-catalyzed oxidative coupling or Cadogan cyclization, can yield tetracyclic fused carbazoles. [] * Pyrazolo[3,4-f]quinolines: Cyclocondensation with aromatic hydrazones under basic conditions can lead to the formation of pyrazolo[3,4-f]quinolines. [, ] * [1,2,4]Triazino[6,5-f]quinolines: Depending on the reaction conditions and substituents on the hydrazone, the reaction can also yield [, , ]triazino[6,5-f]quinolines. [, ]* Pyrido[3,2-f]quinazolin-1(2H)-ones: Reaction with potassium cyanide and primary nitroalkanes leads to the formation of these compounds, involving a reduction of the nitro group and substitution of the 5-hydrogen. []

Q6: Can this compound be reduced?

A7: Yes, this compound can be reduced:* To 6-Aminoquinoline: This can be achieved using enzymatic reduction under hypoxic conditions with enzymes like NADPH:cytochrome P450 reductase or xanthine/xanthine oxidase. [, ]* To 6,6′-Azo-5,5′-diquinolyl: Reduction with phosphine under specific conditions yields this compound along with 6,6′-azoxyquinoline. []

Q7: What is the known biological activity of this compound?

A8: this compound has been investigated for potential applications in various fields, including:* Hypoxia Detection: Its ability to undergo hypoxia-selective enzymatic reduction to fluorescent products makes it a potential probe for detecting hypoxic regions in tumors. [, ] * Antiparasitic Activity: While not as potent as the control drug nifurtimox, some 4-alkylamino-6-nitroquinoline derivatives, synthesized from a this compound precursor, showed activity against Trypanosoma cruzi epimastigotes. []

Q8: Are there any known toxicity concerns associated with this compound?

A10: While specific toxicity data for this compound might be limited, it's important to note that nitroaromatic compounds are generally considered potentially genotoxic and carcinogenic. This is due to their ability to form reactive intermediates upon metabolic reduction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。